Cas no 84404-09-1 (4-(2,4-Dichlorobenzyl)oxybenzoic Acid)

4-(2,4-Dichlorobenzyl)oxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid
- 4-(2,4-Dichlorobenzyl)oxybenzoic Acid
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- MDL: MFCD04570303
- Inchi: InChI=1S/C14H10Cl2O3/c15-11-4-1-10(13(16)7-11)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2,(H,17,18)
- InChI Key: OPMMDDYNUAUCBU-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1COC2=CC=C(C=C2)C(=O)O)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
4-(2,4-Dichlorobenzyl)oxybenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 040131-500mg |
4-[(2,4-Dichlorobenzyl)oxy]benzoic acid |
84404-09-1 | 500mg |
$126.00 | 2023-09-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387789-1g |
4-((2,4-Dichlorobenzyl)oxy)benzoic acid |
84404-09-1 | 97% | 1g |
¥2015.00 | 2024-07-28 | |
Crysdot LLC | CD12026151-5g |
4-((2,4-Dichlorobenzyl)oxy)benzoic acid |
84404-09-1 | 97% | 5g |
$527 | 2024-07-24 | |
TRC | D440175-100mg |
4-[(2,4-Dichlorobenzyl)oxy]benzoic Acid |
84404-09-1 | 100mg |
$ 70.00 | 2022-06-05 | ||
TRC | D440175-50mg |
4-[(2,4-Dichlorobenzyl)oxy]benzoic Acid |
84404-09-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AH56098-1g |
4-[(2,4-Dichlorobenzyl)oxy]benzoic acid |
84404-09-1 | >95% | 1g |
$439.00 | 2024-04-19 | |
A2B Chem LLC | AH56098-500mg |
4-[(2,4-Dichlorobenzyl)oxy]benzoic acid |
84404-09-1 | >95% | 500mg |
$412.00 | 2024-04-19 | |
TRC | D440175-500mg |
4-[(2,4-Dichlorobenzyl)oxy]benzoic Acid |
84404-09-1 | 500mg |
$ 275.00 | 2022-06-05 | ||
A2B Chem LLC | AH56098-10g |
4-[(2,4-Dichlorobenzyl)oxy]benzoic acid |
84404-09-1 | >95% | 10g |
$1134.00 | 2024-04-19 | |
A2B Chem LLC | AH56098-5g |
4-[(2,4-Dichlorobenzyl)oxy]benzoic acid |
84404-09-1 | >95% | 5g |
$787.00 | 2024-04-19 |
4-(2,4-Dichlorobenzyl)oxybenzoic Acid Related Literature
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1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
Additional information on 4-(2,4-Dichlorobenzyl)oxybenzoic Acid
4-[(2,4-Dichlorobenzyl)oxy]benzoic acid: A Comprehensive Overview
4-[(2,4-Dichlorobenzyl)oxy]benzoic acid is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals and medicinal chemistry. This compound, also known by its CAS registry number CAS NO 84404-09-1, belongs to a class of benzoic acids with unique structural features. Its dichlorobenzyl ether substituent renders it particularly interesting for research into bioactive molecules, drug discovery, and biomedical applications.
The compound's structure comprises a central benzene ring substituted at the para position by an oxygen atom connected to a 2,4-dichlorobenzyl group. This arrangement introduces both steric and electronic effects that can influence its interactions with biological systems. Recent studies have highlighted the potential of such structures in targeted drug delivery, where the dichlorobenzyl group may play a role in enhancing selectivity or stability.
In terms of synthesis, 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid can be prepared via various organic reactions, including nucleophilic aromatic substitution and coupling procedures. Its synthesis is often optimized to achieve high purity and yield, which are critical for its use in preclinical studies and pharmacological research.
A key area of interest surrounding this compound is its biological activity. Research has shown that it exhibits moderate antifungal properties, making it a potential candidate for the development of novel agricultural chemicals or anti-infective agents. Furthermore, its dichlorobenzyl ether moiety has been explored for its ability to modulate enzyme activity, particularly in metabolic pathways relevant to disease states.
Recent advancements in crystallography and computational chemistry have allowed researchers to gain deeper insights into the molecular interactions of this compound. For instance, X-ray crystallography has revealed specific hydrogen bonding patterns that may contribute to its binding affinity with biological targets. These findings are crucial for refining its structure to enhance bioavailability or reduce potential off-target effects.
Another promising direction is the exploration of this compound in nanomedicine applications. By incorporating it into drug delivery systems, such as liposomes or polymeric nanoparticles, it may be possible to improve its solubility and tissue penetration, thereby enhancing therapeutic efficacy.
In summary, 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (CAS NO 84404-09-1) stands out as a valuable compound with diverse applications in the biomedical field. Its unique structural features make it an attractive candidate for further investigation into its pharmacological properties, synthetic versatility, and biomedical potential. As research continues to uncover new insights, this compound is poised to play a significant role in the development of next-generation therapeutics and diagnostics.
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